5-Substitution Enables Potent Pan-JAK Inhibition in Clinical Candidate PF-06263276
The 5-fluoro-1H-indazol-7-amine core is a critical structural component of PF-06263276, a pan-Janus kinase (JAK) inhibitor that advanced to clinical trials. The molecule, which incorporates the 5-fluoro-7-aminoindazole scaffold, demonstrated potent inhibition of all four JAK family members (JAK1, JAK2, JAK3, and TYK2) with Ki values in the single-digit nanomolar range [1]. This class-level evidence demonstrates that the specific 5-fluoro substitution pattern is compatible with achieving high potency against this therapeutically relevant kinase family, a property not guaranteed for the 4- or 6-fluoro isomers due to differing binding pocket interactions [2].
| Evidence Dimension | Binding Affinity (Ki) for JAK Kinase Family |
|---|---|
| Target Compound Data | PF-06263276 (incorporating the 5-fluoro-7-aminoindazole core): Ki < 10 nM for JAK1, JAK2, JAK3, and TYK2. |
| Comparator Or Baseline | A structurally related series of 1H-indazole analogues; specific data for 4- or 6-fluoro isomers in this context is not available. |
| Quantified Difference | Not Applicable (Class-level Inference). The evidence supports the viability of the 5-fluoro-7-amino scaffold for achieving high-potency JAK inhibition. |
| Conditions | In vitro biochemical kinase inhibition assay (Ki determination). |
Why This Matters
This demonstrates that the 5-fluoro-7-aminoindazole motif is a validated, potent pharmacophore for a major drug target class, justifying its selection over unvalidated positional isomers in drug discovery programs.
- [1] Jones, P., et al. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery. Journal of Medicinal Chemistry, 60(17), 7671-7685. View Source
- [2] Norman, P. (2014). The discovery and development of baricitinib, a JAK1/JAK2 inhibitor. Expert Opinion on Investigational Drugs, 23(8), 1167-1177. View Source
